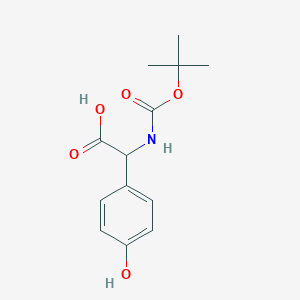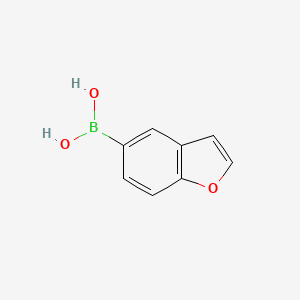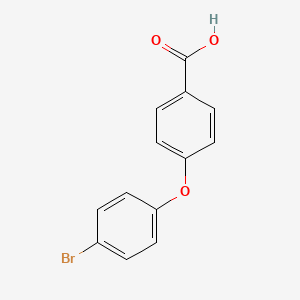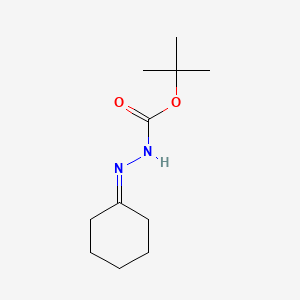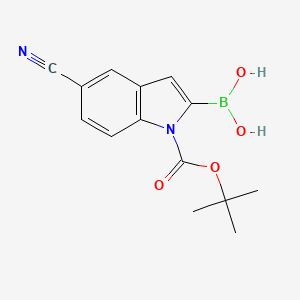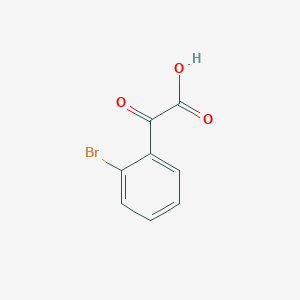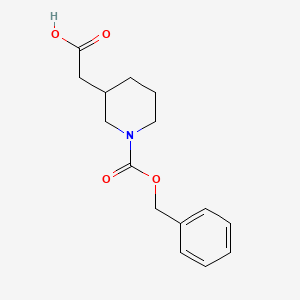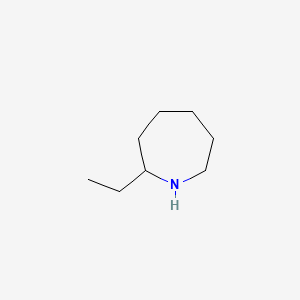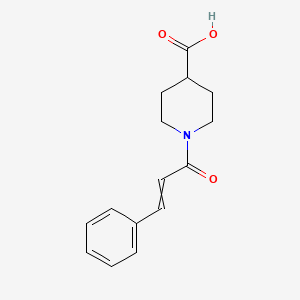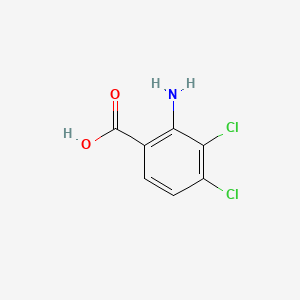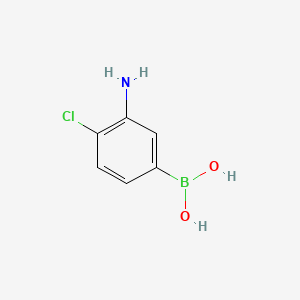![molecular formula C13H15N3O4S B1275880 N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide CAS No. 36326-07-5](/img/structure/B1275880.png)
N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide is a derivative of sulfonamide, which is a group known for its antibacterial properties. While the specific compound is not directly studied in the provided papers, similar compounds with sulfamoyl and acetamide groups have been investigated for their electronic, biological, and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions. For instance, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide includes converting phenyl acetic acid into an ester, then to hydrazide, and cyclizing in the presence of CS2. Subsequent steps involve reacting substituted amines with bromoacetyl bromide and combining the resulting product with 5-benzyl-1,3,4-oxadiazole-2-thiol in the presence of DMF and NaH to obtain the target compounds . A similar approach could be hypothesized for the synthesis of N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide, with appropriate modifications to the starting materials and reagents.
Molecular Structure Analysis
The molecular structure and vibrational spectroscopic signatures of related compounds have been characterized using computational methods such as density functional theory (DFT). These studies provide insights into the geometric equilibrium, inter and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers . Such analyses are crucial for understanding the stability and reactivity of the compounds.
Chemical Reactions Analysis
The reactivity of similar compounds has been evaluated in different solvents using molecular electrostatic potential (MEP) analysis and natural bond orbital (NBO) methods. These studies help in understanding the intramolecular interactions and charge transfer energies, which are essential for predicting the chemical behavior of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including their biological interactions, have been investigated using various computational models. For example, the ADMET properties, which describe the absorption, distribution, metabolism, excretion, and toxicity, are predicted to assess the drug-likeness of the compounds. Molecular docking studies are also carried out to explore potential biological activities, such as antifungal and anticancer properties . The vibrational spectroscopic assignment is determined by quantum computation, which is essential for identifying the compound's specific functional groups and their interactions .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide and its derivatives have been explored for their potential in anticancer applications. One study synthesized a series of 4-arylsulfonyl-1,3-oxazoles and evaluated their anticancer activities. These compounds demonstrated significant activity against various individual cancer cell lines, suggesting their potential as leading compounds for further in-depth studies in anticancer treatments (Zyabrev et al., 2022).
Antimicrobial Activity
The compound and its related structures have also been investigated for their antimicrobial properties. Research has shown that these compounds exhibit promising antibacterial and antifungal activities, making them candidates for further exploration in antimicrobial applications. One study synthesized and evaluated various heterocycles incorporating sulfamoyl moiety, demonstrating significant antimicrobial properties (Darwish et al., 2014).
Structural Studies and Interactions
Studies have also been conducted to explore the structural aspects of these compounds and their interactions with biological molecules. For instance, the interaction of certain p-hydroxycinnamic acid amides, which include derivatives of N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide, with bovine serum albumin was investigated through fluorescence and UV–vis spectral studies (Meng et al., 2012).
Eigenschaften
IUPAC Name |
N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-8-9(2)20-13(14-8)16-21(18,19)12-6-4-11(5-7-12)15-10(3)17/h4-7H,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGBRLMXWWNZLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404420 |
Source


|
| Record name | N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide | |
CAS RN |
36326-07-5 |
Source


|
| Record name | N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4-Acetyl-N1-(4,5-dimethyloxazol-2-yl)-sulfanilamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


